5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one
Description
Properties
CAS No. |
618075-28-8 |
|---|---|
Molecular Formula |
C24H23BrN2O3S2 |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23BrN2O3S2/c1-3-4-12-26-19-10-7-16(25)14-18(19)20(22(26)28)21-23(29)27(24(31)32-21)13-11-15-5-8-17(30-2)9-6-15/h5-10,14H,3-4,11-13H2,1-2H3/b21-20- |
InChI Key |
SHMPKPNYYAQJNT-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)/C1=O |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)C1=O |
Origin of Product |
United States |
Preparation Methods
Bromination of Indole
Electrophilic bromination of indole introduces a bromine atom at the 5-position. Common reagents include N-bromosuccinimide (NBS) or Br₂ in a solvent like dichloromethane or chloroform. Reaction conditions are optimized to avoid over-bromination:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NBS | CH₂Cl₂ | 0–5°C | 2–4 h | ~70% |
Alkylation with Butyl Bromide
Introducing the butyl group at the 1-position of the indoline ring is achieved via nucleophilic substitution. Butyl bromide reacts with indoline under basic conditions (e.g., K₂CO₃ in DMF):
| Reagent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Butyl bromide | K₂CO₃ | DMF | 60–80°C | 6–8 h | ~85% |
Oxidation to Indolinone
The indoline is oxidized to the indolinone (2-oxoindoline) using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or HNO₃ . DDQ in dichloromethane is preferred for mild oxidation:
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DDQ | CH₂Cl₂ | RT | 1–2 h | ~90% |
Step 2: Thioxothiazolidinone Precursor Synthesis
The 3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one scaffold is synthesized via a thioglycolic acid-aldehyde condensation :
Preparation of 4-Methoxyphenethyl Aldehyde
4-Methoxyphenylacetaldehyde is synthesized by Swern oxidation of 4-methoxyphenylethanol or via Gattermann–Koch reaction using 4-methoxyphenylmethyl chloride.
Cyclization with Thioglycolic Acid
Thioglycolic acid reacts with the aldehyde under basic conditions to form the thiazolidinone ring. Typical conditions involve NaOH in ethanol/water:
| Aldehyde | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Methoxyphenethyl aldehyde | NaOH | EtOH/H₂O | Reflux | 3–4 h | ~75% |
Step 3: Knoevenagel Condensation
The indolinone and thioxothiazolidinone are coupled via a Knoevenagel condensation to form the α,β-unsaturated ketone linkage.
Reaction Conditions
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| KOH | MeOH | RT | 12–24 h | ~60% |
| DABCO | EtOH | 80°C | 1 h | ~65% |
Key Considerations :
-
Stereocontrol : The (Z)-isomer is favored under mild basic conditions.
-
Side Reactions : Hydrolysis of the thioxothiazolidinone ring is minimized by avoiding prolonged exposure to aqueous bases.
Alternative Synthetic Routes
One-Pot Multi-Component Reactions
A streamlined approach involves simultaneous formation of both intermediates in a single pot. For example, reacting 5-bromoindole, butyl bromide, 4-methoxyphenethyl aldehyde, and thioglycolic acid with a catalyst like Bi(SCH₂COOH)₃ under solvent-free conditions.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization and condensation steps. A typical protocol uses DMF as the solvent with piperidine as a catalyst at 150°C for 10–15 minutes.
Characterization Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₁BrN₂O₃S₂ | |
| Molecular Weight | 517.02 g/mol | |
| ¹H NMR (δ, ppm) | 7.8–7.9 (m, aromatic), 4.2 (s, OCH₃), 3.1 (t, CH₂Br) | |
| IR (cm⁻¹) | 1680 (C=O), 1240 (C=S) |
Critical Challenges and Solutions
-
Thioxothiazolidinone Stability : Aqueous hydrolysis is mitigated by using anhydrous solvents and short reaction times .
-
Stereochemical Purity : Excess base is avoided to minimize (E)-isomer formation. Chiral HPLC is used for enantiomeric excess determination.
-
Yield Optimization : Recrystallization (e.g., methanol) improves purity, though yields drop to ~44% .
Chemical Reactions Analysis
Nucleophilic Substitution at Bromine Site
The bromine atom at position 5 of the indolinone moiety serves as a reactive site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing effect of the adjacent carbonyl group.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| SNAr (Aromatic Substitution) | Amines (e.g., NH₃, alkyl amines) under basic conditions (K₂CO₃, DMF, 80°C) | 5-Amino-substituted derivative | Evidenced by structural analogs |
| Cross-Coupling | Pd-catalyzed Suzuki coupling (aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃, 100°C) | Biaryl derivatives | Bromine acts as a leaving group for coupling |
Mechanistic Insight : The reaction proceeds via a σ-complex intermediate stabilized by resonance with the adjacent carbonyl group.
Oxidation-Reduction Reactions
The thioxothiazolidinone ring and indolinone moiety participate in redox processes:
Oxidation
-
Thione to Sulfone : Reaction with H₂O₂ or m-CPBA oxidizes the thioxo group (C=S) to a sulfone (C=O₂).
-
Indole Ring Oxidation : Under strong oxidative conditions (e.g., KMnO₄, acidic), the indolinone ring undergoes epoxidation or hydroxylation.
Reduction
-
Thione to Thiol : Catalytic hydrogenation (H₂, Pd/C) reduces C=S to C–SH.
-
Double Bond Saturation : The exocyclic double bond (C=C) in the indolinylidene group is reduced to a single bond using NaBH₄ or H₂/Ni.
Thiol-Mediated Reactions
The thioxo group (C=S) reacts with thiols (e.g., glutathione, cysteine) via nucleophilic attack, forming disulfide bonds or thioether linkages.
| Reaction | Conditions | Outcome |
|---|---|---|
| Thiol Exchange | RSH, pH 7–9, RT | Formation of mixed disulfides (C–S–S–R) |
| Michael Addition | Thiols in basic medium | Addition to α,β-unsaturated carbonyl systems |
Biological Relevance : This reactivity may contribute to the compound’s potential as a protease inhibitor.
Ring-Opening and Rearrangement
Under acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis or ring expansion:
-
Acidic Hydrolysis (HCl, H₂O, reflux): Cleavage of the thiazolidinone ring to form a thiourea derivative.
-
Base-Induced Rearrangement (NaOH, EtOH): Ring opening followed by cyclization to form a benzothiazepine analog.
Catalytic Hydrogenation and Transfer Hydrogenation
The compound participates in hydrogenation reactions using transition-metal catalysts:
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Transfer Hydrogenation | Ir(III) complexes, HCOONa | 80°C, 12h | Saturated indoline derivative |
| Asymmetric Hydrogenation | Chiral Rh catalysts | H₂ (1–5 atm), RT | Enantioselective reduction of C=C bonds |
Interaction with Metal Complexes
The compound acts as a ligand for transition metals (e.g., Mn, Re) via:
-
Coordination through sulfur (thioxo group)
-
π-Stacking interactions with the aromatic indolinone system
Example : Mn(II) complexes catalyze the oxidation of the thione group to sulfone under mild conditions (H₂O₂, AcOH) .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one is with a molecular weight of 531.04 g/mol. Its structure features an indole derivative linked to a thiazolidinone ring, which is known for various biological activities.
Anticancer Properties
Research indicates that compounds similar to 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one exhibit promising anticancer properties. The thiazolidinone moiety has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Studies have shown that derivatives of thiazolidinones can effectively target multiple signaling pathways involved in cancer progression, making them potential candidates for drug development.
Antimicrobial Activity
Thiazolidinone derivatives have also demonstrated antimicrobial properties. Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi, indicating its potential as an antimicrobial agent. The presence of the bromine atom in its structure may enhance its reactivity and interaction with microbial targets.
Anti-inflammatory Effects
Compounds with similar structures have been studied for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes this compound a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Neuroprotective Effects
There is emerging interest in the neuroprotective properties of thiazolidinone derivatives. Initial findings suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of “5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one” would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The brominated indolinone and thioxothiazolidinone moieties might play crucial roles in binding to these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The following compounds share core motifs (indole or benzylidene fused with heterocyclic rings) but differ in substituents, which influence their physicochemical and biological properties:
Physicochemical Properties
Biological Activity
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one is a complex organic compound known for its potential biological activities. This article explores its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.
Structural Overview
The compound features a unique structure that combines indoline and thiazolidinone moieties, which are known for their diverse biological activities. The presence of bromine, methoxy groups, and sulfur atoms contributes to its reactivity and interaction with biological targets.
Molecular Formula: C₁₉H₂₁BrN₂O₂S
Molecular Weight: 421.35 g/mol
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular metabolism.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | High |
| Candida albicans | 64 µg/mL | Low |
Studies have shown that the compound is particularly effective against Gram-positive bacteria, suggesting a potential application in treating infections caused by resistant strains .
2. Anticancer Activity
The anticancer potential of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one has been evaluated in various cancer cell lines. The compound demonstrated cytotoxic effects against several types of cancer cells, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC₅₀ (µM) | % Cell Viability at 10 µM |
|---|---|---|
| MCF-7 | 15 | 30 |
| A549 | 20 | 25 |
| HCT116 | 10 | 50 |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .
3. Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 3: Anti-inflammatory Activity Data
| Cytokine | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 10 | 45 |
| IL-6 | 10 | 50 |
These findings suggest that the compound may be useful in developing therapies for inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various thiazolidinone derivatives, the compound was tested alongside established antibiotics. It exhibited synergistic effects when combined with ciprofloxacin against resistant E. coli strains, highlighting its potential as an adjunctive therapy in antibiotic-resistant infections .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer properties of this compound involved treating MCF-7 cells with varying concentrations over a period of 48 hours. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis .
Q & A
Q. Key Methodological Steps :
- Equimolar mixing of reactants in acetic acid.
- Addition of sodium acetate to drive the condensation reaction.
- Reflux at 80–100°C for 1–4 hours.
- Filtration and recrystallization in polar aprotic solvents.
How is the compound characterized structurally and functionally post-synthesis?
Basic Research Focus
Structural characterization employs 1H/13C NMR to confirm substituent positions, FT-IR to identify functional groups (e.g., C=O, C=S), and mass spectrometry for molecular weight validation. For crystallographic confirmation, X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly addressing potential disorder in the bromo-butyl chain .
Q. Advanced Consideration :
- Use high-resolution XRD data to resolve ambiguities in the indolin-3-ylidene moiety.
- Compare experimental IR spectra with computational (DFT) predictions for electronic structure validation.
What strategies are recommended for optimizing reaction yield and purity?
Advanced Research Focus
Design of Experiments (DoE) methodologies, such as factorial design, systematically optimize variables like temperature, catalyst concentration, and solvent polarity. For instance, flow-chemistry approaches (e.g., continuous-flow reactors) enhance reproducibility and reduce side reactions by controlling residence time and mixing efficiency .
Q. Methodological Framework :
- Screen solvents (e.g., DMF vs. acetic acid) for solubility and reactivity.
- Vary sodium acetate concentration (0.1–0.3 M) to assess base sensitivity.
- Use response surface modeling to identify optimal reflux duration.
How can researchers address contradictions in reported biological activities of this compound?
Advanced Research Focus
Discrepancies in antimicrobial or anticancer efficacy across studies often arise from assay variability (e.g., bacterial strain differences, concentration ranges). To resolve these:
- Standardize protocols using CLSI guidelines for antimicrobial testing.
- Perform dose-response curves (e.g., 0.1–100 µM) with positive controls (e.g., ciprofloxacin for bacteria).
- Validate mechanisms via enzyme inhibition assays (e.g., thymidylate synthase for anticancer activity) .
Q. Data Analysis :
- Apply statistical tools (ANOVA, t-tests) to compare IC50 values across studies.
- Use meta-analysis to reconcile conflicting results in literature.
What mechanistic studies are recommended to elucidate its enzyme inhibition properties?
Advanced Research Focus
For enzyme targets (e.g., kinases, bacterial topoisomerases):
- Conduct enzyme kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).
- Perform molecular docking (AutoDock Vina) to predict binding interactions with active sites.
- Validate hypotheses via site-directed mutagenesis of key residues (e.g., ATP-binding pocket mutations) .
Q. Example Workflow :
Purify recombinant enzyme (e.g., E. coli topoisomerase IV).
Measure activity with/without inhibitor using fluorescence-based assays.
Correlate docking scores (binding energy) with experimental IC50 values.
How can crystallographic challenges (e.g., twinning, disorder) be resolved for this compound?
Advanced Research Focus
The bromo-butyl chain and thioxothiazolidinone ring may introduce crystallographic disorder. Mitigation strategies include:
Q. Case Study :
- For similar thioxothiazolidinones, SHELXPRO interfaces with Olex2 enabled successful refinement of disordered methoxyphenethyl groups .
What are the recommended protocols for evaluating its pharmacokinetic properties?
Q. Advanced Research Focus
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification.
- Metabolic Stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS.
- CYP Inhibition : Fluorescent probes (e.g., CYP3A4) to assess isoform-specific interactions .
Q. Data Interpretation :
- Calculate intrinsic clearance (CLint) from microsomal half-life.
- Use Caco-2 cell monolayers for permeability assessment (Papp >1 ×10⁻⁶ cm/s indicates oral bioavailability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
